1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures composed of a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with 3,5-dimethyl-2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme cofactors and biological pigments.
Medicine: Investigated for potential anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of fluorescent dyes and photochemical applications.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Tetrahydrobiopterin: A cofactor in the synthesis of neurotransmitters.
Lumazine: A precursor in the biosynthesis of riboflavin.
Uniqueness
1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
827017-59-4 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1,3,6-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-7-5-4-6-8-9(7)15-10-11(14-8)16(2)13(19)17(3)12(10)18/h4-6H,1-3H3 |
InChI Key |
LKTOTSLYXVCMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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